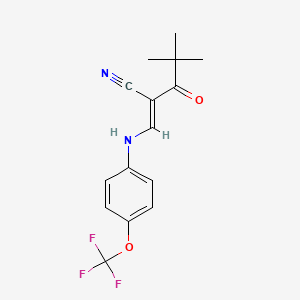
6-Iodo-4-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClIN2O4S and a molecular weight of 348.50 g/mol . This compound is characterized by the presence of iodine, nitro, and sulfonyl chloride functional groups attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
One common method involves the nitration of 6-iodopyridine followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yields and purity.
Chemical Reactions Analysis
6-Iodo-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-4-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-4-nitropyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and reducing agents. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions . The iodine atom can be involved in cross-coupling reactions to form new carbon-carbon bonds .
Comparison with Similar Compounds
6-Iodo-4-nitropyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
4-Iodo-6-nitropyridine-2-sulfonyl chloride: This compound has a similar structure but with different positions of the iodine and nitro groups.
6-Iodo-2-nitropyridine-4-sulfonyl chloride: Another isomer with different positions of the functional groups.
4-Iodo-2-nitropyridine-6-sulfonyl chloride: Yet another isomer with a different arrangement of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers .
Properties
Molecular Formula |
C5H2ClIN2O4S |
|---|---|
Molecular Weight |
348.50 g/mol |
IUPAC Name |
6-iodo-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClIN2O4S/c6-14(12,13)5-2-3(9(10)11)1-4(7)8-5/h1-2H |
InChI Key |
HKXOFBOSDHBIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)

![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)



![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)

![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)


![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)
